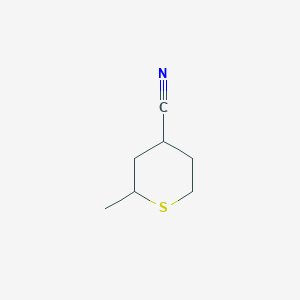

2-Methylthiane-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylthiane-4-carbonitrile is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Preparation of Coenzyme M Analogues: Analogues of 2-(methylthio)ethanesulfonate were synthesized to investigate their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showcasing the relevance of methylthio compounds in enzymatic studies and methane biosynthesis inhibition (Gunsalus, Romesser, & Wolfe, 1978).

- Gewald Reaction Expansion: The Gewald reaction, a synthesis route for thiophene derivatives, was expanded into a four-component process involving α-methylene bearing ketones, highlighting the utility of sulfur-containing compounds in synthesizing heteroaromatics with potential photophysical properties (Abaee, Hadizadeh, Mojtahedi, & Halvagar, 2017).

Analytical and Materials Science Applications

- Single-Molecule Circuits: Research on amine-terminated molecules, including diamine and diisonitrile junctions, highlights the importance of sulfur-containing compounds in the development of single-molecule circuits with well-defined molecular conductance, relevant for nanoelectronics (Venkataraman, Klare, Tam, Nuckolls, Hybertsen, & Steigerwald, 2006).

Synthetic Applications

- Synthesis of Arylated and Aminated Naphthalenes: A metal-free methodology for synthesizing highly functionalized fused polycyclic N-heterocycles demonstrates the versatility of methylthio compounds in constructing complex organic molecules, which could have implications for pharmaceutical and materials science research (Singh, Shaw, Shally, Chaudhary, Kumar, & Pratap, 2016).

Environmental Applications

- Degradation of Methyl Parathion: Studies on the degradation of methyl parathion using hydrodynamic cavitation indicate the potential of advanced oxidation processes in removing biorefractory pesticides from water, where compounds like "2-Methylthiane-4-carbonitrile" could be relevant in understanding reaction mechanisms and pollutant breakdown (Patil & Gogate, 2012).

Mecanismo De Acción

Target of Action

Thiophene derivatives, which are structurally similar to 2-methylthiane-4-carbonitrile, have been shown to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

For instance, thiophene derivatives can inhibit certain enzymes or block ion channels, altering the normal functioning of cells .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Based on the known effects of similar compounds, it may lead to changes in cellular processes, potentially resulting in therapeutic effects .

Propiedades

IUPAC Name |

2-methylthiane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECDTNEYUDPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2929642.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)

![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)